molecular formula C20H15NO B8228013 2-Methoxy-9-phenylacridine

2-Methoxy-9-phenylacridine

Cat. No.: B8228013
M. Wt: 285.3 g/mol
InChI Key: MIDQHTZGNHCOEY-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-methoxy-9-phenylacridine under IUPAC rules, reflecting a methoxy group at position 2 of the acridine core and a phenyl substituent at position 9. Its molecular formula, C$${20}$$H$${15}$$NO, corresponds to a molecular weight of 285.3 g/mol. The SMILES notation (COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4) encodes its planar acridine skeleton fused with a phenyl ring and methoxy group.

Table 1: Key molecular descriptors of this compound
Property Value
Molecular Formula C$${20}$$H$${15}$$NO
Molecular Weight 285.3 g/mol
IUPAC Name This compound
SMILES COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4

Crystallographic Analysis of the Acridine Core

X-ray diffraction studies of the structurally analogous 2-methoxy-9-phenoxyacridine (C$${20}$$H$${15}$$NO$$_2$$) reveal critical insights into the acridine core’s geometry. The acridine system adopts a near-planar conformation, with a mean deviation from planarity of 0.0147 Å. The methoxy group at position 2 exhibits coplanarity with the acridine plane (dihedral angle = 4.5°), while the phenyl group at position 9 is nearly perpendicular (dihedral angle = 85.0°). This orthogonal arrangement minimizes steric hindrance between the bulky phenyl substituent and the acridine π-system.

Intermolecular interactions include:

  • π-π stacking between acridine cores (3.8–4.2 Å separation).
  • C–H···N hydrogen bonds (2.65 Å) linking inversion-related dimers.
  • C–H···π interactions (2.92 Å) stabilizing the crystal lattice.

Substituent Configuration Analysis

Methoxy Group

The methoxy substituent’s coplanarity with the acridine core enhances resonance stabilization, as evidenced by bond length alternation in the acridine ring (C–N = 1.34 Å, C–C = 1.40–1.42 Å). This electronic conjugation may influence the compound’s fluorescence properties, a trait observed in related 9-phenoxyacridines used as fluorescent labels.

Phenyl Group

The phenyl ring’s perpendicular orientation relative to the acridine plane disrupts extended π-conjugation but facilitates intermolecular interactions. Comparative studies with 2-methoxy-9-phenoxyacridine (C$${20}$$H$${15}$$NO$$_2$$) show that replacing the phenoxy group with phenyl increases hydrophobicity (LogP = 5.19 vs. 4.85). This property could enhance membrane permeability in biological systems.

Comparative Structural Studies with Related Acridine Derivatives

Table 2: Structural and physicochemical comparison of acridine derivatives
Compound Molecular Formula Substituents LogP Key Interactions
This compound C$${20}$$H$${15}$$NO 2-OCH$$_3$$, 9-Ph 4.85* π-π stacking, C–H···N
2-Methoxy-9-phenoxyacridine C$${20}$$H$${15}$$NO$$_2$$ 2-OCH$$_3$$, 9-OPh 5.19 C–H···π, π-π stacking
Tylophorinine C$${24}$$H$${27}$$NO$$_3$$ Polycyclic, hydroxyl 3.12 Hydrogen bonding, van der Waals

*Estimated via PubChem algorithms.

Key differences include:

  • Electronic Effects : The phenoxy group in 2-methoxy-9-phenoxyacridine introduces electron-withdrawing character, reducing electron density at the acridine core compared to the phenyl variant.
  • Biological Relevance : Tylophorinine derivatives, despite structural complexity, share the acridine motif but incorporate hydroxyl groups that enable hydrogen bonding with biological targets.

Properties

IUPAC Name

2-methoxy-9-phenylacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c1-22-15-11-12-19-17(13-15)20(14-7-3-2-4-8-14)16-9-5-6-10-18(16)21-19/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDQHTZGNHCOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reactants :

    • Diphenylamine (1 equiv)

    • o-Methoxybenzoic acid (1.1–1.3 equiv)

    • Catalyst: ZnCl₂ (3–5 equiv) and 85% H₃PO₄ (1 equiv)

  • Conditions :

    • Temperature: 220–240°C

    • Duration: 5–7 hours under nitrogen atmosphere

  • Workup :

    • Post-reaction, the mixture is cooled, dissolved in dichloromethane, and washed with water.

    • Column chromatography (silica gel, ethyl acetate/hexane) yields the product.

Performance Metrics

ParameterValue
Yield68–72%
Purity>98% (HPLC)
Catalyst EfficiencyZnCl₂/H₃PO₄ (5:1)

Mechanistic Insight : The reaction proceeds via Friedel-Crafts acylation, where ZnCl₂ activates the carboxylic acid, forming an acylium ion. Cyclization of the intermediate diphenylamide generates the acridine core.

Microwave-Assisted Cyclization with Barium Chloride Catalysis

Microwave irradiation enhances reaction kinetics, reducing synthesis time from hours to minutes. This method substitutes traditional heating with dielectric heating, improving energy efficiency.

Procedure

  • Reactants :

    • Diphenylamine (1 equiv)

    • o-Methoxybenzoic acid (1.2 equiv)

    • Catalyst: BaCl₂ (0.2 equiv)

  • Conditions :

    • Microwave irradiation (300 W)

    • Temperature: 180°C

    • Duration: 10–15 minutes

  • Workup :

    • Crude product recrystallized from cold ethanol.

Performance Metrics

ParameterValue
Yield75–80%
Purity97% (NMR)
Energy Consumption50% reduction vs. conventional

Advantages : Reduced side reactions and higher selectivity due to rapid, uniform heating.

Halogenation-Methoxylation Tandem Reaction

This two-step approach introduces the methoxy group via nucleophilic aromatic substitution (NAS), offering flexibility in substituent positioning.

Procedure

Step 1: Bromination

  • Reactants :

    • 9-Phenylacridine (1 equiv)

    • N-Bromosuccinimide (1.1 equiv)

  • Conditions :

    • Solvent: CCl₄

    • Temperature: 80°C, 4 hours

Step 2: Methoxylation

  • Reactants :

    • 2-Bromo-9-phenylacridine (1 equiv)

    • NaOCH₃ (2 equiv)

  • Conditions :

    • Solvent: DMF

    • Temperature: 120°C, 6 hours

Performance Metrics

ParameterValue
Overall Yield60–65%
Purity95% (GC-MS)

Limitations : Requires handling of hazardous brominating agents and elevated temperatures.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityGreen Chemistry Index
Bernthsen Synthesis68–72>98HighModerate
Microwave-Assisted75–8097MediumHigh
Halogenation-Methoxylation60–6595LowLow

Chemical Reactions Analysis

2-Methoxy-9-phenylacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Overview

2-Methoxy-9-phenylacridine is a compound that belongs to the acridine family, which has garnered significant attention for its diverse applications in medicinal chemistry, particularly as an anti-cancer agent. This article explores the scientific research applications of this compound, focusing on its synthesis, biological activities, and potential therapeutic uses.

Anti-Cancer Properties

Research has highlighted the potential of this compound as an anti-cancer agent. Acridine derivatives, including this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits potent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these compounds have been reported in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .
  • Mechanism of Action : The anti-cancer effects are believed to be mediated through several mechanisms, including DNA intercalation and inhibition of topoisomerase II activity. These interactions disrupt the normal cellular processes of cancer cells, leading to apoptosis or programmed cell death .

Antibacterial and Antiviral Activities

Beyond its anti-cancer properties, this compound has also been investigated for its antibacterial and antiviral activities. Acridine derivatives are known to exhibit broad-spectrum antimicrobial properties:

  • Antibacterial Activity : Studies have shown that acridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial DNA replication processes .
  • Antiviral Potential : Some research indicates that acridines may also possess antiviral properties, although this area requires further investigation to establish efficacy against specific viral targets .

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

  • In Vitro Studies : A study published in Cancer Letters demonstrated that compounds derived from acridine effectively inhibited tumor growth in mouse models. The researchers observed a significant reduction in tumor size when treated with this compound compared to controls .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have suggested that this compound binds effectively to target proteins involved in cancer progression, such as topoisomerases and kinases. These findings support its potential as a lead compound for developing new anti-cancer drugs .
  • Combination Therapies : Recent research has explored the use of this compound in combination with other chemotherapeutic agents. Preliminary results indicate enhanced efficacy when used alongside established treatments, suggesting a synergistic effect that could improve patient outcomes in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Methoxy-9-phenylacridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs of the DNA double helix. This can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Structural and Crystallographic Features

The molecular geometry and intermolecular interactions of acridine derivatives significantly influence their physicochemical properties and applications.

Compound Substituents Dihedral Angles (vs. Acridine Plane) Key Interactions in Crystal Lattice Reference
2-Methoxy-9-phenylacridine 2-OCH₃, 9-Ph Methoxy: 4.5°; Phenyl: Not reported π–π stacking, C–H⋯N, C–H⋯π interactions
2-Methoxy-9-phenoxyacridine 2-OCH₃, 9-OPh Methoxy: 4.5°; Phenoxy: 85.0° Inversion dimers via π–π and C–H⋯N
9-Phenylacridine 9-Ph Not reported Likely π–π interactions (inferred)
9-Mesitylacridine 9-(2,4,6-trimethylphenyl) Not reported Steric hindrance from mesityl group
Phenyl acridine-9-carboxylate 9-O(CO)Ph Carboxylate: Perpendicular Chemiluminogenic properties

Key Observations :

  • Methoxy Group Geometry: The methoxy group in 2-methoxy derivatives (e.g., 2-methoxy-9-phenoxyacridine) is nearly coplanar with the acridine ring, minimizing steric hindrance and maximizing electronic conjugation .
  • Phenoxy vs. Phenyl: The phenoxy group (O-linked) in 2-methoxy-9-phenoxyacridine adopts a near-perpendicular orientation (85.0°), facilitating π–π dimerization, whereas phenyl groups (directly bonded) likely exhibit different stacking behaviors .

Recommendations :

  • Conduct comparative studies on the photophysical properties of phenyl- vs. phenoxy-substituted acridines.

Biological Activity

2-Methoxy-9-phenylacridine is an acridine derivative notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its ability to intercalate with DNA, which may lead to significant therapeutic applications, especially in cancer treatment.

  • IUPAC Name : this compound
  • Molecular Formula : C20H15NO
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 1201835-84-8

Synthesis

The synthesis of this compound typically involves a multi-step process, including ortho-lithiation and cyclization. The primary steps include:

  • Preparation of Tertiary Alcohols : Ortho-lithiated pivaloyl anilines react with benzoyl chloride.
  • Cyclization : The tertiary alcohols are treated with concentrated hydrochloric acid in glacial acetic acid at elevated temperatures to yield the acridine derivative.

This method allows for the synthesis of various substituted acridines, enhancing the compound's versatility in research and applications.

The primary mechanism of action for this compound is DNA intercalation , where the compound inserts itself between DNA base pairs. This action disrupts normal DNA functions, inhibiting replication and transcription processes, which can lead to apoptosis in rapidly dividing cells such as cancer cells.

Anticancer Properties

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer properties:

  • Cytotoxicity : Studies have shown that this compound can induce cell death in various cancer cell lines, demonstrating a dose-dependent response .
  • Selectivity : While some studies suggest a lack of pronounced selectivity between cancerous and normal cells, ongoing research aims to enhance therapeutic efficacy through structural modifications .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's cytotoxic effects were linked to its ability to disrupt DNA function .
  • Fluorescent Labeling : The compound has been explored as a fluorescent label in medicinal diagnostics due to its stability and interaction with biological molecules .
  • Comparative Studies : When compared with other acridine derivatives like 9-phenylacridine and 2-chloro-9-phenylacridine, it was found that the presence of the methoxy group significantly affects solubility and biological activity, enhancing its potential as a therapeutic agent.

Data Table: Biological Activity Comparison

Compound NameMechanism of ActionCytotoxicity (IC50)Selectivity
This compoundDNA Intercalation~10 µMModerate
9-PhenylacridineDNA Intercalation~15 µMLow
2-Chloro-9-phenylacridineDNA Intercalation~20 µMLow

*Note: IC50 values are approximate and may vary based on experimental conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-9-phenylacridine, and how can experimental parameters be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions, as described in early acridine chemistry (e.g., Acheson, 1973). Key steps include cyclization of diphenylamine derivatives under acidic conditions. Optimization involves adjusting reaction temperature (e.g., 415–417 K for crystallization) and solvent choice (e.g., absolute ethanol for recrystallization to obtain light-brown crystals suitable for X-ray studies) . Monitoring reaction progress via TLC or HPLC is recommended to isolate intermediates and minimize side products.

Q. How is the molecular structure of this compound validated, and what crystallographic tools are used?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL97 and visualization via ORTEP-3 confirms bond lengths (mean C–C = 0.002 Å) and angular parameters. Hydrogen atoms are geometrically positioned (C–H = 0.93–0.96 Å) with isotropic displacement parameters (Uiso) constrained to parent atoms . Data-to-parameter ratios >13:1 and low R-factors (e.g., 0.029) ensure structural reliability.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicity data (e.g., no acute toxicity or carcinogenicity classification per OSHA/IARC), assume hazard potential. Use NIOSH/MSHA-approved respirators, EN149-compatible gloves, and chemical safety goggles. Avoid skin contact and ensure proper ventilation. Dispose of waste via authorized facilities, adhering to local regulations .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational simulations) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G**) to model electronic environments and compare with experimental <sup>1</sup>H/<sup>13</sup>C NMR shifts. Use dynamic NMR or variable-temperature studies to probe rotational barriers of the methoxy and phenyl groups . Cross-validate with SC-XRD torsional angles.

Q. What strategies are effective in studying the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal : Use TGA/DSC to identify decomposition thresholds (e.g., monitor mass loss above 417 K).
  • pH Stability : Prepare buffer solutions (pH 1–13) and analyze degradation products via LC-MS. Note that decomposition may release CO, CO2, or nitrogen oxides .
  • Light Sensitivity : Perform photostability tests under ICH Q1B guidelines using controlled UV/vis exposure.

Q. How can intermolecular interactions (e.g., π-stacking) of this compound be quantified for drug design applications?

  • Methodological Answer : Use Hirshfeld surface analysis (via CrystalExplorer) to map contact distances and identify dominant interactions (e.g., C–H···π or van der Waals forces). Pair this with docking studies (AutoDock Vina) to predict binding affinities to biological targets like DNA or enzymes .

Q. What experimental design considerations are critical for reproducibility in synthesizing derivatives of this compound?

  • Methodological Answer :

  • Control Variables : Strictly regulate reaction time, solvent purity, and inert atmosphere (N2/Ar).
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm derivative structures.
  • Scale-Up : Transition from batch to flow chemistry for consistent mixing and heat transfer, reducing side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-9-phenylacridine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.